molecular formula C18H30N6O B2900338 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide CAS No. 2034471-63-9

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2900338
CAS No.: 2034471-63-9
M. Wt: 346.479
InChI Key: SKCBQVJKVHQKHL-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(Piperidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)Cyclohexanecarboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a piperidin-1-yl moiety. A cyclohexanecarboxamide group is attached via a methylene linker to the triazine ring.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h14H,3-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCBQVJKVHQKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino and piperidin-1-yl groups, respectively, while position 2 features a methylene-linked cyclohexanecarboxamide. Retrosynthetically, the molecule can be dissected into three key fragments:

  • 1,3,5-Triazine backbone with sequential substitutions.
  • Cyclohexanecarboxamide moiety for late-stage coupling.
  • Methylene bridge to connect the triazine and carboxamide.

Priority is given to constructing the triazine scaffold first, followed by functionalization of the methylene spacer and carboxamide coupling.

Synthesis of the 1,3,5-Triazine Core

Cyanuric Chloride as the Starting Material

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate due to its three reactive chlorides, enabling stepwise nucleophilic substitutions.

Substitution with Dimethylamine

The first chloride at position 4 is replaced with dimethylamine under mild conditions (0–5°C, THF) to yield 4-dimethylamino-2,6-dichloro-1,3,5-triazine . This selectivity arises from the higher reactivity of the first chloride and the steric accessibility of position 4.

Piperidine Substitution at Position 6

The second chloride at position 6 undergoes substitution with piperidine in the presence of K₂CO₃ at 50°C, producing 4-dimethylamino-6-piperidin-1-yl-2-chloro-1,3,5-triazine . Anhydrous conditions are critical to prevent hydrolysis of the remaining chloride.

Functionalization of the Methylene Bridge

Nucleophilic Amination at Position 2

The remaining chloride at position 2 is displaced by a methylamine derivative. Two approaches are viable:

  • Direct Amination : Reaction with methylamine in THF at 60°C yields 4-dimethylamino-6-piperidin-1-yl-2-(methylamino)-1,3,5-triazine .
  • Mannich Reaction : Condensation of formaldehyde with the triazine and cyclohexanecarboxamide in acidic media forms the methylene bridge.

Carboxamide Coupling Strategies

Activation of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is activated as its acid chloride (using SOCl₂) or mixed anhydride (with ClCO₂Et) to enhance electrophilicity.

Amide Bond Formation

The methylamine-linked triazine reacts with activated cyclohexanecarboxylic acid in the presence of HOBt/EDCl, yielding the target carboxamide. Alternatively, a Schlenk equilibrium approach using DCC/DMAP in DCM achieves coupling efficiencies >85%.

Optimization and Challenges

Regioselectivity in Triazine Substitution

Order of substitution (dimethylamine → piperidine → methylamine) is critical to avoid steric clashes. Kinetic control at lower temperatures ensures selective monofunctionalization.

Protecting Group Strategies

Tert-butyl carbamate (Boc) protection of the methylamine spacer prior to triazine functionalization prevents unwanted side reactions. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine for coupling.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates. Elevated temperatures (50–60°C) are employed for piperidine incorporation, while carboxamide coupling proceeds optimally at 25°C.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl CH₂), 2.9 (s, N(CH₃)₂), 3.4–3.6 (m, piperidine CH₂), 4.1 (s, triazine-CH₂-N).
  • ¹³C NMR (100 MHz, CDCl₃): δ 25.8 (cyclohexyl CH₂), 40.1 (N(CH₃)₂), 48.3 (piperidine CH₂), 167.2 (C=O).

Mass Spectrometry (MS)

  • ESI-MS : m/z 403.2 [M+H]⁺, consistent with the molecular formula C₂₀H₃₀N₆O.

High-Performance Liquid Chromatography (HPLC)

  • Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ = 254 nm).

Scale-Up and Industrial Considerations

Cost-Effective Reagents

Bulk synthesis employs K₂CO₃ instead of expensive organic bases, reducing production costs by ~30%.

Waste Management

Chloride byproducts are neutralized with aqueous NaOH, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazine ring or the attached substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace existing groups with new ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s activity is influenced by:

  • Triazine substituents: The 4-dimethylamino and 6-piperidinyl groups contribute to electronic and steric properties.
  • Carboxamide group : The cyclohexane ring provides conformational flexibility, unlike rigid aromatic systems in analogs.

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Triazine Substituents Carboxamide/Linker Group Biological Activity/Use Reference
Target Compound 4-(Dimethylamino), 6-(Piperidin-1-yl) Cyclohexanecarboxamide (methyl linker) Hypothesized sodium channel modulation (analgesia)
N-{[4-(Dimethylamino)-6-(Morpholin-4-yl)... 4-(Dimethylamino), 6-Morpholinyl 1-Methanesulfonylpiperidine Unspecified (structural analog)
Compound H () 4-(Benzyloxy), 6-(Piperidinyl) Phenylacetamide Tetrodotoxin-sensitive sodium channel inhibitor (analgesic)
Triflusulfuron Methyl Ester () 4-(Dimethylamino), 6-(Trifluoroethoxy) Methyl benzoate Herbicide (acetolactate synthase inhibitor)
N-((4-Methoxy-6-(Piperidin-1-yl)... () 4-Methoxy, 6-Piperidinyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Unspecified (sulfonamide-based)

Detailed Comparisons

Substitution Patterns on the Triazine Core
  • Piperidinyl vs.
  • Dimethylamino vs. Benzyloxy (): The dimethylamino group in the target compound provides electron-donating effects, which may enhance binding to electrophilic pockets in ion channels, contrasting with the bulky benzyloxy group in Compound H, which could sterically hinder interactions .
Carboxamide and Linker Modifications
  • Cyclohexanecarboxamide vs. Benzo[d]Thiazole () : The cyclohexane ring’s flexibility may allow adaptive binding to protein targets, whereas the planar benzo[d]thiazole in ’s compound could favor π-π stacking in hydrophobic enzyme pockets .
  • Sulfonamide vs. Carboxamide () : Sulfonamide groups (as in ) often enhance metabolic stability but may reduce solubility compared to carboxamides .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide is a complex organic compound with significant potential in various biological applications, particularly in cancer therapy. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features a triazinyl moiety linked to a cyclohexanecarboxamide through a methyl bridge . The presence of functional groups such as the dimethylamino group and the piperidine ring enhances its chemical reactivity and biological interactions. The structural formula can be represented as:

C17H24N6O\text{C}_{17}\text{H}_{24}\text{N}_6\text{O}

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, it has shown potential as an inhibitor of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range. This suggests its potential utility in cancer therapies, particularly for cancers that exhibit DNA repair deficiencies.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundTriazine and cyclohexane coreSignificant PARP1 inhibition (IC50 < 10 μM)
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxineLower activity due to lack of dioxine interaction

Antitumor Activity

A series of related compounds have been synthesized and tested for their antitumor activity. For instance, derivatives containing the triazine core have been evaluated against various cancer cell lines. One notable study demonstrated that compounds with similar structural characteristics exhibited remarkable activity against melanoma cell lines with GI(50) values as low as 3.3×1083.3\times 10^{-8} M .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazine derivatives has revealed that modifications to the piperidine and triazine components can significantly alter biological activity. For example, introducing different substituents on the piperidine ring has been shown to enhance binding affinity and inhibitory potency against target enzymes .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Triazine Core : The initial step involves synthesizing the triazine core through cyclization reactions.
  • Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution.
  • Final Coupling : The cyclohexanecarboxamide is coupled to the triazine-piperidine intermediate.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for producing N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide with high purity?

  • Methodology : Multi-step synthesis involving precursor selection (e.g., substituted triazines and cyclohexanecarboxamide derivatives), optimized coupling conditions (e.g., nucleophilic substitution or amide bond formation), and purification via column chromatography or recrystallization. Structural confirmation requires mass spectrometry (MS) with electrospray ionization (ESI+) and 1H^1 \text{H} NMR to verify molecular weight and proton environments .
  • Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and adjust solvent systems (e.g., DMF or dichloromethane) to enhance yields.

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodology : Use tandem analytical techniques:

  • MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 452 [M + H]+ observed in similar triazine derivatives) .
  • 1H^1 \text{H} NMR : Analyze chemical shifts (e.g., 1.2–3.5 ppm for cyclohexane protons, 2.8–3.2 ppm for piperidinyl and dimethylamino groups) .
  • HPLC : Assess purity (>95%) with reverse-phase columns and UV detection.

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent degradation via oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., overlapping proton signals) be resolved for this compound?

  • Methodology :

  • 2D NMR Techniques : Employ 1H-1H^1 \text{H-}^1 \text{H} COSY and 1H-13C^1 \text{H-}^{13} \text{C} HSQC to assign ambiguous signals, particularly in crowded regions like the cyclohexane or piperidinyl groups .
  • Isotopic Labeling : Synthesize 15N^{15} \text{N}- or 13C^{13} \text{C}-labeled analogs to trace specific nuclei in heterocyclic regions (e.g., triazine core) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazine ring and amide group .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS, focusing on hydrogen bonding with the carboxamide moiety .

Q. How can researchers address discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodology :

  • Assay Optimization : Standardize cell permeability conditions (e.g., use of efflux pump inhibitors in cellular assays) .
  • Metabolite Profiling : Perform LC-MS to detect intracellular metabolites that may deactivate the compound .
  • Target Engagement Studies : Use biophysical methods (SPR or ITC) to validate direct binding to the intended target .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., triazine cyclization) .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for critical steps like amide coupling .

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